5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and substituted aromatic groups. Its structure includes:
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-6-5-7-17(14-16)31-2)28-12-10-27(11-13-28)19-9-4-3-8-18(19)24/h3-9,14,20,30H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPTTWWZXCHQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Synthesis and Structural Properties
The synthesis of the title compound involves several steps starting from saccharin derivatives. The process typically includes the reaction of 1-(2-fluorophenyl)piperazine with a suitable electrophile under basic conditions. The resulting structure exhibits a complex arrangement of functional groups that contribute to its biological activity.
Structural Characteristics
- Molecular Formula : C19H22FN5OS
- Molecular Weight : 373.47 g/mol
- Key Functional Groups :
- Piperazine ring
- Thiazole and triazole moieties
- Fluorophenyl and methoxyphenyl substituents
The compound has been identified as a selective inhibitor of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2 . ENTs are crucial in regulating adenosine levels, which are implicated in various physiological processes including neurotransmission and inflammation .
In Vitro Studies
Research has demonstrated that analogues of the compound exhibit varying degrees of selectivity towards ENT1 and ENT2. For instance, one study indicated that certain derivatives are 5 to 10-fold more selective for ENT2 compared to ENT1, highlighting their potential as therapeutic agents targeting specific pathways involved in cancer and other diseases .
Study on ENTs Inhibition
A notable study evaluated the efficacy of the compound's analogues in inhibiting ENTs using nucleoside transporter-deficient cell lines. The findings revealed that compounds with similar structural motifs to the title compound showed significant inhibition of ENT activity, suggesting a promising avenue for drug development .
| Compound | Selectivity Ratio (ENT2/ENT1) | Biological Activity |
|---|---|---|
| FPMINT | 5-10 times | Strong inhibition |
| Analogue A | 3 times | Moderate inhibition |
| Analogue B | 8 times | Strong inhibition |
Therapeutic Implications
Given its mechanism as an ENT inhibitor, the compound may have therapeutic potential in conditions such as:
- Cancer treatment (by modulating adenosine levels)
- Neurological disorders (where adenosine signaling is disrupted)
Scientific Research Applications
Overview
5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest interactions with various biological targets, making it a candidate for drug development.
The compound's mechanism of action primarily involves interactions with neurotransmitter systems, particularly those associated with dopamine and serotonin pathways. This suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Potential Activities:
- Antidepressant Effects: By modulating serotonin receptors, the compound may alleviate symptoms of depression.
- Anxiolytic Properties: Interactions with GABAergic systems could provide anxiety relief.
Medicinal Chemistry Studies
Research has indicated that compounds similar to 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant biological activities. For instance:
- Antimicrobial Activity: A study demonstrated that derivatives of thiazole and triazole possess antimicrobial properties against various pathogens .
- Anticancer Potential: Research has shown that compounds containing triazole rings can inhibit cancer cell proliferation by inducing apoptosis .
Pharmacological Insights
The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic potential. Studies have focused on:
- Bioavailability: Investigating how structural modifications impact absorption and metabolism.
- Toxicity Profiles: Evaluating safety through in vitro assays to determine cytotoxic effects on human cell lines.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular weights estimated based on structural formulas.
†Calculated using average mass from analogous compounds.
Key Observations:
Fluorine’s electron-withdrawing nature may improve binding to aromatic residues in enzyme active sites compared to chlorine .
Methoxy Group Positioning :
- The 3-methoxyphenyl group in Compound A contrasts with the 4-ethoxy-3-methoxyphenyl substituent in . The latter’s ethoxy group could improve solubility but may sterically hinder target interactions.
Core Heterocycle Variations: Thiazolo-triazole cores (Compound A and ) exhibit greater planarity than benzothiazole-pyrazoline hybrids (), favoring interactions with flat enzymatic pockets (e.g., fungal CYP51) . Triazolo-thiadiazole derivatives () show confirmed antifungal activity via lanosterol demethylase inhibition, suggesting Compound A may share this mechanism.
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
Q. What synthetic methodologies are reported for this compound?
Synthesis typically involves:
- Step 1 : Cyclization of thiosemicarbazide with α-haloketones to form the thiazolo-triazole core .
- Step 2 : Mannich reaction or nucleophilic substitution to introduce the piperazine and aryl groups .
- Step 3 : Functionalization of the 3-methoxyphenyl group via Suzuki coupling or Friedel-Crafts alkylation .
Critical Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield Optimization |
|---|---|---|---|---|
| 1 | DMF | Triethylamine | 80–100°C | pH 7–8 |
| 2 | Chloroform | - | RT | Slow addition |
| 3 | Ethanol | Pd(PPh₃)₄ | Reflux | Microwave-assisted |
Q. How is structural characterization performed for this compound?
- 1H/13C NMR : Identify protons on the piperazine (δ 2.5–3.5 ppm) and methoxyphenyl (δ 3.8 ppm) groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 413.47 for C₂₀H₂₀FN₅O₂S) .
- X-ray Crystallography : Resolve spatial arrangement of the thiazole-triazole core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent Variation : Replace the 2-fluorophenyl group with Cl, Br, or CF₃ to assess halogen effects on target affinity .
- Piperazine Modifications : Test N-alkylation (e.g., ethyl, hydroxyethyl) to alter blood-brain barrier penetration .
- Core Hybridization : Fuse with pyrazole or thiadiazole rings to compare bioactivity .
Example SAR Findings
| Modification | Biological Activity Change | Reference |
|---|---|---|
| 2-Fluorophenyl → 4-Fluorophenyl | 20% increase in kinase inhibition | |
| Piperazine → Homopiperazine | Reduced CNS penetration |
Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?
- Assay Replication : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Orthogonal Assays : Validate cytotoxicity via MTT assay and apoptosis markers (e.g., caspase-3 activation) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS ratios) to ensure compound dispersion .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH Stability Tests : Monitor degradation via HPLC at pH 2 (gastric) and pH 7.4 (blood) .
- Light/Thermal Stress : Store at 40°C/75% RH for 4 weeks to identify degradation products .
- Prodrug Design : Acetylate the hydroxyl group to enhance plasma stability .
Q. What computational methods elucidate its mechanism of action?
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₂A receptors (PDB: 6WGT) .
- MD Simulations : Simulate binding dynamics over 100 ns to assess piperazine flexibility .
- QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity .
Q. How can metabolic pathways be profiled to predict in vivo behavior?
- Liver Microsome Assays : Incubate with human microsomes and NADPH, then analyze via LC-MS for oxidative metabolites .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Guidelines
- Avoid Commercial Sources : Prioritize peer-reviewed synthesis protocols over vendor data (e.g., Vulcanchem ).
- Data Reproducibility : Report reaction yields, purity (≥95% by HPLC), and spectral data in supplementary materials .
- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IRB approval for cell-based assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
